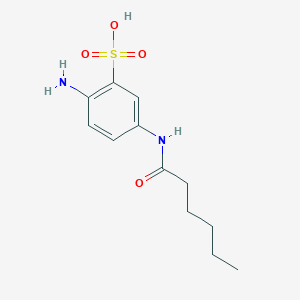

2-Amino-5-hexanoylaminobenzenesulfonic acid

Description

AR-C69931MX, also known as Cangrelor, is a potent and selective antagonist of the P2Y12 receptor. This compound is primarily used in the medical field for its antiplatelet properties, which help prevent platelet aggregation and thrombus formation. It is administered intravenously and has a rapid onset and offset of action, making it suitable for use in acute settings such as during percutaneous coronary interventions .

Properties

CAS No. |

117046-35-2 |

|---|---|

Molecular Formula |

C12H18N2O4S |

Molecular Weight |

286.35 g/mol |

IUPAC Name |

2-amino-5-(hexanoylamino)benzenesulfonic acid |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-4-5-12(15)14-9-6-7-10(13)11(8-9)19(16,17)18/h6-8H,2-5,13H2,1H3,(H,14,15)(H,16,17,18) |

InChI Key |

JZZAPDKLQAGKME-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O |

Canonical SMILES |

CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O |

Synonyms |

2-Amino-5-hexanoylaminobenzenesulfonic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR-C69931MX involves several key steps:

S-Alkylation: 2-Mercaptoadenosine is S-alkylated with 1-chloro-3,3,3-trifluoropropane in the presence of sodium hydride to produce trifluoropropyl sulfide.

Acetylation: The resulting compound is acetylated with acetic anhydride at 80°C.

N-Alkylation: The acetylated compound is then N-alkylated with methylthioethyl iodide and sodium hydride.

Hydrolysis: The product undergoes hydrolysis with sodium hydroxide in refluxing methanol to yield an adenosine derivative.

Phosphorylation: The 5’-hydroxyl group of the adenosine derivative is phosphorylated using phosphoryl chloride in cold triethyl phosphate.

Industrial Production Methods: The industrial production of AR-C69931MX follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: AR-C69931MX primarily undergoes substitution reactions due to its functional groups. It can also participate in phosphorylation and hydrolysis reactions.

Common Reagents and Conditions:

Substitution: Sodium hydride, 1-chloro-3,3,3-trifluoropropane, methylthioethyl iodide.

Phosphorylation: Phosphoryl chloride, triethyl phosphate.

Hydrolysis: Sodium hydroxide, methanol.

Major Products: The major product formed from these reactions is AR-C69931MX itself, which is a highly potent P2Y12 receptor antagonist .

Scientific Research Applications

AR-C69931MX has a wide range of scientific research applications:

Mechanism of Action

AR-C69931MX exerts its effects by selectively and reversibly binding to the P2Y12 receptor on platelets. This inhibits the adenosine diphosphate-induced activation and aggregation of platelets, thereby preventing thrombus formation. The compound does not require metabolic conversion, which allows for its rapid onset of action .

Comparison with Similar Compounds

Clopidogrel: Another P2Y12 receptor antagonist, but it is a prodrug requiring metabolic activation.

Prasugrel: Similar to clopidogrel, it also requires metabolic activation.

Ticagrelor: A direct-acting P2Y12 receptor antagonist like AR-C69931MX, but it is administered orally.

Uniqueness of AR-C69931MX: AR-C69931MX is unique due to its intravenous administration, rapid onset and offset of action, and its ability to directly inhibit the P2Y12 receptor without requiring metabolic activation. This makes it particularly useful in acute settings where immediate platelet inhibition is necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.